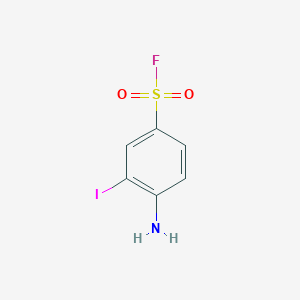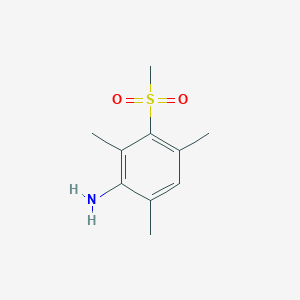![molecular formula C8H18N2 B6613035 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine CAS No. 166173-75-7](/img/structure/B6613035.png)
1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is characterized by the presence of a pyrrolidine ring substituted with a propan-2-yl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the reaction of a suitable precursor, such as a substituted pyrrolidine, with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering the release and uptake of neurotransmitters and affecting neuronal signaling.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the propan-2-yl and methanamine substituents.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring, known for its biological activity.
Uniqueness: 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, while the methanamine group contributes to its basicity and ability to form hydrogen bonds, influencing its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVIRMOAGAAGC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)




![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)



